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Compound of Interest
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Cat. No.: B612265

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic potential of Tenalisib, a selective
phosphoinositide-3-kinase (PI3K) &/y and salt-inducible kinase 3 (SIK3) inhibitor, when
combined with various chemotherapy agents. The following sections detail the experimental
findings from clinical and preclinical studies, present quantitative data in structured tables, and
outline the methodologies employed in these key experiments.

Tenalisib and Romidepsin in Relapsed/Refractory T-
Cell Lymphoma

A significant body of evidence from a Phase I/1l clinical trial (NCT03770000) points towards a
synergistic or additive anti-tumor effect when Tenalisib is combined with the histone
deacetylase (HDAC) inhibitor, romidepsin, in patients with relapsed/refractory T-cell lymphoma
(TCL).[1][2][3] In vitro studies in TCL cell lines also suggested a synergistic anti-tumor potential
for this combination.[1][4][5]

Clinical Efficacy Data

The combination of Tenalisib and romidepsin has demonstrated promising clinical activity in
heavily pretreated TCL patients.[6][7] The complete response (CR) rates observed with the
combination were notably higher than those reported for either Tenalisib or romidepsin
monotherapy in peripheral T-cell ymphoma (PTCL) patients, suggesting a synergistic effect.[3]
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L Overall Response Complete Partial Response

Indication

Rate (ORR) Response (CR) (PR)
Peripheral T-Cell

75% 50% 25%
Lymphoma (PTCL)
Cutaneous T-Cell

53.3% 6.7% 46.7%
Lymphoma (CTCL)
Overall Evaluable

63.0% 25.9% 37.0%

Patients

Data from the Phase
I/ll open-label
multicenter study of
Tenalisib in
combination with

romidepsin.[1][3]

Experimental Protocol: Phase l/ll Clinical Trial

(NCT03770000)

This multicenter, open-label, non-randomized study was conducted in two stages: a dose-

escalation phase (Phase I) and a dose-expansion phase (Phase I1).[1][8]

» Patient Population: Adult patients with relapsed/refractory peripheral or cutaneous T-cell

lymphoma who had received at least one prior systemic therapy.[8]

o Treatment Regimen:

o Phase | (Dose Escalation): A 3+3 dose-escalation design was used to determine the

maximum tolerated dose (MTD). Patients received oral Tenalisib twice daily (BID) at

doses ranging from 400 mg to 800 mg, and intravenous romidepsin on days 1, 8, and 15

of a 28-day cycle at doses of 12 mg/m2 or 14 mg/mz2.[1][9]

o Phase Il (Dose Expansion): Patients received Tenalisib at the MTD of 800 mg BID and

romidepsin at 14 mg/m2 on days 1, 8, and 15 of a 28-day cycle.[1][3]
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» Efficacy Assessment: Tumor response was evaluated according to the Lugano classification
for PTCL and global assessment for CTCL at specified intervals.[7]

o Safety Assessment: Adverse events were monitored and graded throughout the study.[1][3]

Phase I: Dose Escalation

Enrollment of Patients
with r/r TCL

;

3+3 Dose Escalation Cohorts
Tenalisib (400-800mg BID) +
Romidepsin (12-14mg/m?)

:

Monitor for Dose-Limiting
Toxicities (DLTS)

Phase II: Dose Expansion

Determine Maximum Enrollment of new cohorts
Tolerated Dose (MTD) (PTCL and CTCL)

MTD Established

Treatment at MTD
—| Tenalisib (800mg BID) +
Romidepsin (14mg/m2)

;

Assess Safety and
Anti-Tumor Activity

y

Evaluate Overall Response Rate (ORR)
and Duration of Response (DoR)
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Figure 1: Clinical trial workflow for the Tenalisib and romidepsin combination study.

Tenalisib with Doxorubicin and Paclitaxel in Breast
Cancer

Preclinical studies in breast cancer cell lines have indicated that Tenalisib can potentiate the
anti-tumor activity of the conventional chemotherapy agents doxorubicin and paclitaxel.[10][11]
[12] However, specific quantitative data, such as Combination Index (CI) values or IC50s for
the combinations, are not publicly available at this time.

Preclinical Findings Summary

Combination Cancer Type Study Type Observed Outcome
Tenalisib + o o Potentiation of

o Breast Cancer Preclinical (in vitro) o o
Doxorubicin Doxorubicin's activity

o ) o o Potentiation of
Tenalisib + Paclitaxel Breast Cancer Preclinical (in vitro) ) o
Paclitaxel's activity

Information based on
statements from
preclinical
investigations.[10][11]
[12]

Generalized Experimental Protocol for In Vitro Synergy
Assessment

A standard method to quantitatively assess the synergistic, additive, or antagonistic effects of
drug combinations in vitro is the checkerboard assay, with the results often analyzed using the
Chou-Talalay method to calculate a Combination Index (Cl).

o Cell Lines: Appropriate breast cancer cell lines are selected.

e Drug Preparation: Tenalisib, doxorubicin, and paclitaxel are prepared in a series of dilutions.
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o Checkerboard Assay: Cells are seeded in microplates. The drugs are added in a matrix
format, with concentrations of Tenalisib varying along one axis and the chemotherapy agent
along the other. This includes single-agent controls for each drug.

o Cell Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is
measured using an appropriate assay (e.g., MTS or CellTiter-Glo).

o Data Analysis: The fractional effect (Fa) of each drug combination is calculated. These
values are then used in software like CompuSyn to calculate the Combination Index (Cl).

o Cl<1: Synergy
o CI = 1: Additive effect

o CI > 1: Antagonism
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In Vitro Synergy Testing Workflow

Prepare serial dilutions of Seed breast cancer cells
Tenalisib and Chemotherapy Agent in microplates

o

Treat cells with drug combinations
in a checkerboard format

'

Incubate for 72 hours

'

Measure cell viability
(e.g., MTS assay)

'

Calculate Fractional Effect (Fa) and
Combination Index (ClI)

Tenalisib Metabolite - SIK3 C)
PIP2

Cell Surface Receptor
PIP2 Downstream Effectors

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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